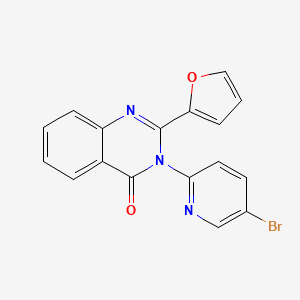![molecular formula C17H17BrN2O2S B5514921 2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)
2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide typically involves the condensation of appropriate benzaldehydes with acetohydrazides in the presence of a catalyst or under reflux conditions in ethanol or methanol. For instance, the synthesis of related hydrazone compounds involves reacting 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by condensation with allyl bromide to form NNO ligand complexes, indicative of the steps that might be involved in synthesizing the target compound (Takjoo et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the target is characterized by X-ray diffraction, revealing monoclinic or triclinic space groups with specific unit cell dimensions. For example, the structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide, a compound with a related framework, shows a monoclinic system with space group P2(1) and demonstrates how intermolecular hydrogen-bond interactions stabilize the compound structure (Li Wei-hua et al., 2006).
Chemical Reactions and Properties
Hydrazone compounds, including those structurally similar to the target molecule, often exhibit notable chemical reactivity, particularly in the formation of complexes with metals. This reactivity is due to the presence of nitrogen and oxygen donors in the molecule, which can coordinate to metal centers in octahedral or tetrahedral geometries, as seen in complexes involving nickel, copper, zinc, and cadmium (Alhadi et al., 2012).
Aplicaciones Científicas De Investigación
Enzyme Inhibition
- Some novel heterocyclic compounds derived from similar acetohydrazide structures have been synthesized and investigated for their enzyme inhibition properties. These compounds have shown significant anti-lipase and anti-α-glucosidase activities, highlighting their potential in addressing metabolic disorders such as obesity and diabetes (Bekircan et al., 2015).
Anticancer Activity
- Derivatives of acetohydrazide have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds have exhibited promising results, indicating the potential for further development into therapeutic agents (Bekircan et al., 2008).
Corrosion Inhibition
- Schiff bases derived from carbohydrazide have been assessed using Density Functional Theory (DFT) modeling and Monte Carlo simulations for their effectiveness as corrosion inhibitors for steel in acidic environments. The theoretical data obtained align with experimental results, suggesting their application in protecting metal surfaces (Obot et al., 2016).
Crystal Structure Analysis
- The crystal and molecular structures of certain N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides have been described, providing insight into their chemical behavior and potential for further application in material science and drug design (Quoc et al., 2019).
Antimicrobial and Antioxidant Properties
- New benzothiazole acylhydrazones have been synthesized and shown to possess notable anticancer activity. Additionally, their antimicrobial and antioxidant properties were evaluated, suggesting their utility in pharmaceutical applications (Osmaniye et al., 2018).
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-22-16-9-5-3-6-13(16)10-19-20-17(21)12-23-11-14-7-2-4-8-15(14)18/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMIYIBINYQQK-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)
![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)
![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)
![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)
![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)
![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)